molecular formula C22H22O7 B2801116 (Z)-isopropyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858765-19-2

(Z)-isopropyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2801116
CAS RN: 858765-19-2
M. Wt: 398.411
InChI Key: CNZMULGUJNYWFO-UKWGHVSLSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids. Esters are widely used in a variety of applications from plastics to perfumes. The presence of the benzofuran and dimethoxybenzylidene groups suggest that this compound may have interesting optical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation, or overlapping p-orbitals, throughout the benzofuran and dimethoxybenzylidene groups. This conjugation allows for delocalization of electrons, which can result in interesting optical and electronic properties .


Chemical Reactions Analysis

As an ester, this compound would likely undergo hydrolysis in the presence of water and a strong acid or base to produce an alcohol and a carboxylic acid. The presence of the benzofuran and dimethoxybenzylidene groups could also make this compound participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the ester group is often polar, which could make this compound soluble in polar solvents .

Scientific Research Applications

Facile Chemoselective Synthesis

A study by Firoozi, Roshan, and Mohammadizadeh (2018) investigates the oxidation of derivatives of 4b,9b–dihydroxyindeno[1,2-b]benzofuran-10-one, leading to the chemoselective synthesis of 3H,3’H-spiro[benzofuran-2,1′-isobenzofuran]-3,3′-dione derivatives and 2-(2-(Methoxycarbonyl)-3-oxo-2,3-dihydrobenzofuran-2-yl)benzoic acids under varying conditions. This research highlights the potential of specific oxidation reactions in creating complex molecules from simpler benzofuran derivatives, which could have implications in material science and pharmaceuticals (Firoozi, Roshan, & Mohammadizadeh, 2018).

Novel Oxy Ring-Substituted Isopropyl Cyanoarylacrylates

Hussain et al. (2019) describe the synthesis and copolymerization of novel oxy ring-substituted isopropyl 2-cyano-3-arylacrylates, demonstrating a potential application in polymer science. The synthesis involves Knoevenagel condensation followed by copolymerization with styrene, highlighting the versatility of cyanoarylacrylates in creating new polymeric materials (Hussain et al., 2019).

Synthesis of Functionalized Dihydroimidazoisoquinolines

Arab-Salmanabadi, Dorvar, and Notash (2015) synthesized novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a]quinolines, which were characterized and one compound was subjected to single crystal X-ray diffraction studies. This research opens avenues for the development of novel compounds with potential pharmaceutical applications, showcasing the breadth of synthetic chemistry (Arab-Salmanabadi, Dorvar, & Notash, 2015).

Model Compounds Related to Saquayamycin

Apponyi et al. (2002) explored the synthesis of model compounds related to the saquayamycins, focusing on introducing cis-dihydroxyl substitution at the A/B-ring junction. This study provides insights into the synthetic challenges and potential strategies for creating complex molecular structures, which could be relevant for the synthesis of natural product analogs (Apponyi et al., 2002).

Preparation of Silica Nanoparticles from Organic Laboratory Waste

Ramazani et al. (2011) demonstrate the preparation of silica nanoparticles from laboratory waste and their use as a catalyst for synthesizing 2,3-dihydro-1H-isoindolone derivatives. This research not only provides a method for recycling waste material but also highlights the catalytic applications of silica nanoparticles in organic synthesis (Ramazani et al., 2011).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Compounds with similar structures are often studied for their potential uses in pharmaceuticals, materials science, and other fields. Future research could explore these potential applications .

properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-13(2)28-21(23)12-27-16-7-8-17-19(11-16)29-20(22(17)24)9-14-5-6-15(25-3)10-18(14)26-4/h5-11,13H,12H2,1-4H3/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZMULGUJNYWFO-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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